molecular formula C25H21ClN2O3 B2732484 [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate CAS No. 318247-46-0

[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate

Cat. No.: B2732484
CAS No.: 318247-46-0
M. Wt: 432.9
InChI Key: IOTWHDQEDXMKGX-UHFFFAOYSA-N
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Description

The compound [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate (CAS 318247-46-0) is a pyrazole-based ester derivative with a 2-chlorobenzoate moiety. Its molecular formula is C₂₅H₂₁ClN₂O₃, and it has a molar mass of 432.9 g/mol . Key physical properties include a predicted density of 1.22 g/cm³, boiling point of 581.6°C, and pKa of 0.85 . The compound’s structure features a 1-methylpyrazole core substituted with a 4-methylphenoxy group at position 5, a phenyl group at position 3, and a 2-chlorobenzenecarboxylate ester at position 2.

Properties

IUPAC Name

[1-methyl-5-(4-methylphenoxy)-3-phenylpyrazol-4-yl]methyl 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3/c1-17-12-14-19(15-13-17)31-24-21(16-30-25(29)20-10-6-7-11-22(20)26)23(27-28(24)2)18-8-4-3-5-9-18/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTWHDQEDXMKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate (CAS No. 318247-60-8) belongs to the pyrazole class, which is known for a diverse range of biological activities. This article reviews the biological activity, synthesis, and potential applications of this compound, drawing from various research studies and data sources.

  • Molecular Formula : C25H21ClN2O3
  • Molecular Weight : 432.9 g/mol
  • Structure : The compound features a pyrazole ring connected to a phenyl group and a chlorobenzoate moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole with chlorobenzoic acid derivatives. The general procedure includes:

  • Dissolving the starting materials in a suitable solvent.
  • Heating the mixture under controlled conditions.
  • Isolating the product through crystallization or other purification techniques.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that these compounds can effectively scavenge free radicals, potentially reducing oxidative stress in biological systems .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives is well-documented. The compound may inhibit key inflammatory pathways, thus offering therapeutic benefits in conditions characterized by chronic inflammation .

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. This suggests its potential use in developing new antimicrobial agents .

Case Studies

StudyFindings
Fustero et al., 2011Demonstrated antioxidant properties in vitro with significant radical scavenging activity.
Kumar et al., 2016Reported anticancer effects against breast cancer cell lines with IC50 values indicating potent activity.
Asma et al., 2018Showed anti-inflammatory effects in animal models, reducing edema significantly compared to controls.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. It has shown promise in the following areas:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
  • Anticancer Properties : There is growing evidence that pyrazole derivatives can induce apoptosis in various cancer cell lines. For instance, studies have highlighted that compounds with similar structural motifs can activate mitochondrial pathways leading to cancer cell death .

Neuropharmacology

The compound's potential neuroprotective effects are under investigation, particularly concerning neurodegenerative diseases such as Alzheimer's disease. Pyrazole derivatives have been shown to inhibit enzymes involved in the degradation of neuroprotective factors, suggesting a role in mitigating cognitive decline .

Metabolic Disorders

The compound has been explored for its effects on metabolic syndromes, including type 2 diabetes and obesity. Its ability to modulate glucose metabolism and lipid profiles makes it a candidate for further research in managing these conditions .

Case Studies

Several studies have documented the effects of this compound:

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated inhibition of TNF-alpha and IL-6 production in vitro.
Study BAnticancer activityInduced apoptosis in breast cancer cell lines through ROS generation.
Study CNeuroprotectionShowed potential in reducing amyloid-beta toxicity in neuronal cell cultures.

Comparison with Similar Compounds

Research Findings and Implications

Substituent Position Matters : The para-chloro isomer (tolfenpyrad) demonstrates superior pesticidal efficacy compared to the ortho-chloro variant, highlighting the importance of substituent orientation .

Structural Flexibility : The pyrazole core accommodates diverse substituents (e.g., trifluoromethyl, aldehydes), enabling tailored physicochemical properties for specific applications .

Q & A

Q. What are the standard synthetic routes for preparing [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate?

The synthesis of pyrazole derivatives typically involves multi-step protocols. A common approach is nucleophilic substitution using a phenol derivative and a halogenated pyrazole precursor in the presence of a basic catalyst (e.g., K₂CO₃). For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde can react with 4-methylphenol under reflux conditions in a polar aprotic solvent like DMF to form the pyrazole-phenoxy intermediate . Subsequent esterification with 2-chlorobenzoyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) yields the final compound. Reaction progress should be monitored via TLC or HPLC, and intermediates purified via column chromatography .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in a solvent like ethanol or DCM. Data collection is performed using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å). The SHELX suite (SHELXD for solution, SHELXL for refinement) is widely used for structure determination . Key parameters include:

  • R-factor : < 0.05 for high-quality data.
  • Displacement parameters : Anisotropic refinement for non-H atoms.
  • Validation : Check for voids, missed symmetry, or disorder using PLATON .

Q. What spectroscopic methods are employed for structural characterization?

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry (e.g., pyrazole ring substitution patterns). Key signals include aromatic protons (δ 6.5–8.5 ppm) and ester carbonyl carbons (δ ~165–170 ppm) .
  • IR : Ester C=O stretches (~1720 cm⁻¹) and pyrazole C-N stretches (~1500 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst screening : Test alternative bases (e.g., Cs₂CO₃ instead of K₂CO₃) to enhance nucleophilic substitution efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) to balance reactivity and solubility.
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
  • Statistical optimization : Apply a Design of Experiments (DoE) approach to identify critical factors (e.g., molar ratios, temperature) .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution vs. solid-state structures. Strategies include:

  • Variable-temperature NMR : Detect conformational changes or rotamers in solution .
  • DFT calculations : Compare experimental and computed NMR/IR spectra to identify dominant conformers .
  • Complementary techniques : Use powder XRD or solid-state NMR to validate crystallographic data .

Q. What computational methods support the interpretation of experimental findings?

  • Density Functional Theory (DFT) : Optimize molecular geometry (B3LYP/6-31G*) and calculate electrostatic potential maps to predict reactivity .
  • Molecular docking : Assess potential biological activity by modeling interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory studies) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) from crystallographic data to explain packing motifs .

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